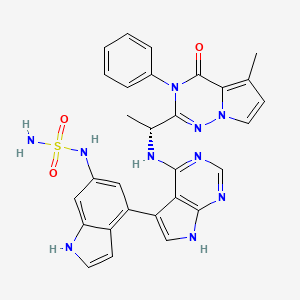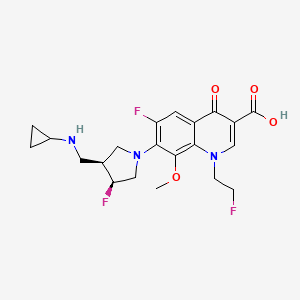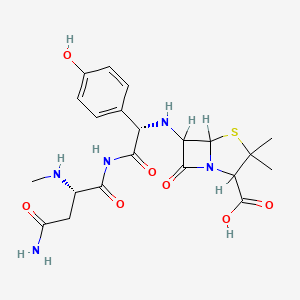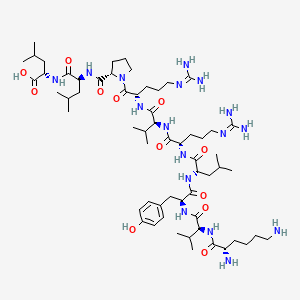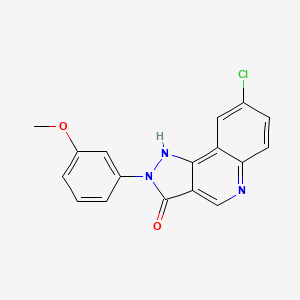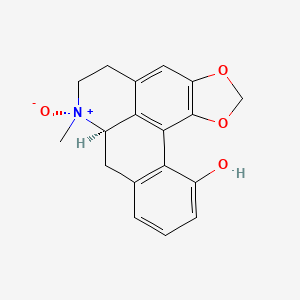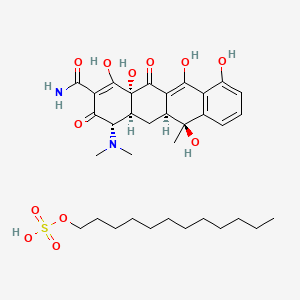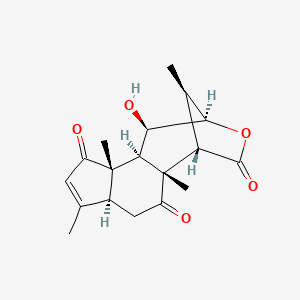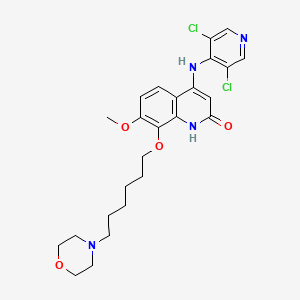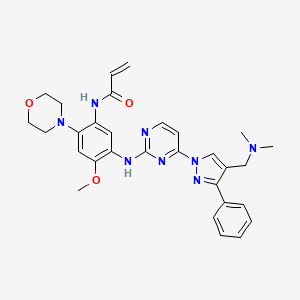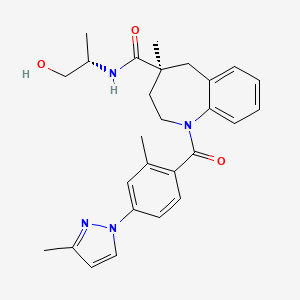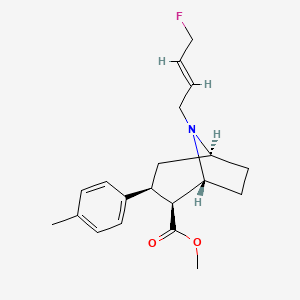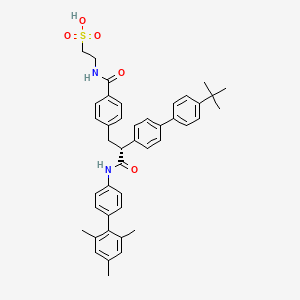
LGD-6972
描述
LGD-6972,也称为RVT-1502,是一种口服生物利用度高的 小分子,可作为胰高血糖素受体拮抗剂 。它主要用于治疗2型糖尿病。
准备方法
合成路线和反应条件
LGD-6972 的合成涉及多个步骤,包括关键中间体的形成及其后续偶联。详细的合成路线和反应条件是专有的,在公开文献中没有完全披露。
工业生产方法
This compound 的工业生产方法尚不清楚。通常,此类化合物的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足药物标准 。
化学反应分析
反应类型
LGD-6972 会经历各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
常用试剂和条件
This compound 反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如碳载钯)。 反应条件如温度、溶剂和 pH 值会仔细控制,以实现所需的转化 。
形成的主要产物
从 this compound 反应中形成的主要产物取决于特定的反应条件。 例如,氧化可以产生亚砜或砜,而取代反应可以在芳香环上引入不同的官能团 。
科学研究应用
LGD-6972 具有多种科学研究应用,包括:
化学: 用作研究胰高血糖素受体拮抗作用及其对葡萄糖代谢的影响的工具化合物。
生物学: 研究其在调节葡萄糖稳态中的作用及其在糖尿病中的潜在治疗作用。
作用机制
LGD-6972 通过与胰高血糖素受体结合而发挥作用,从而抑制胰高血糖素的作用。这种抑制降低了肝脏中环腺苷酸 (cAMP) 和葡萄糖的产生。 该化合物的作用机制涉及抑制糖异生和糖原分解,从而改善2型糖尿病患者的血糖控制 。
相似化合物的比较
类似化合物
MK-0893: 另一种具有羧酸尾部的胰高血糖素受体拮抗剂。
LY2409021: 具有不同化学结构的胰高血糖素受体拮抗剂。
PF-06291874: 正在研究用于治疗糖尿病的小分子胰高血糖素受体拮抗剂。
LGD-6972 的独特性
This compound 的独特性在于其磺酸尾部,这使其与其他通常具有羧酸尾部的胰高血糖素受体拮抗剂区分开来。这种结构差异可能有助于其独特的药理学特征和受体结合特性。 此外,this compound 在临床试验中显示出良好的安全性特征和强大的疗效,使其成为治疗2型糖尿病的有希望的候选药物 。
属性
IUPAC Name |
2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMCBYPVCGZFB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207989-09-0 | |
| Record name | LGD-6972 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LGD-6972 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LGD-6972 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
